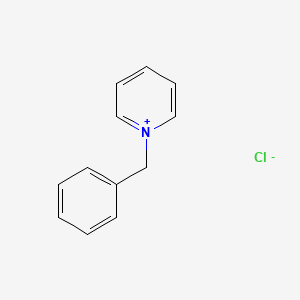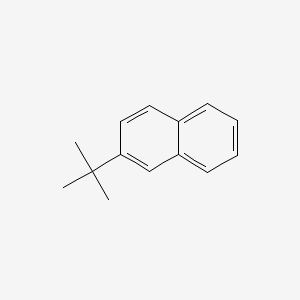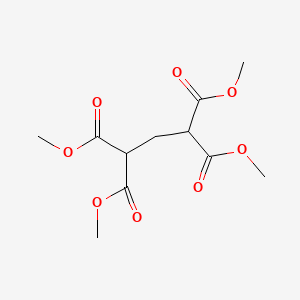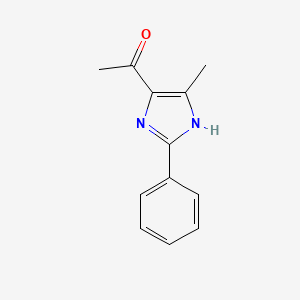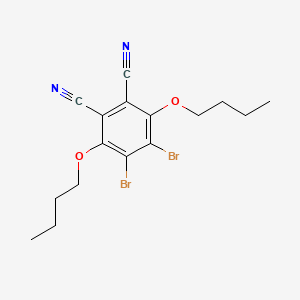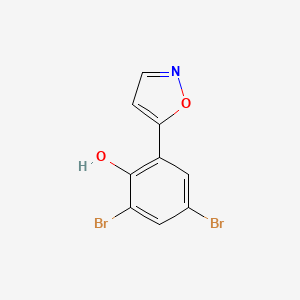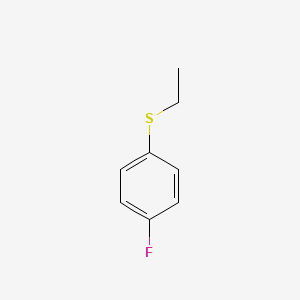
Benzene, 1-(ethylthio)-4-fluoro-
概述
描述
Benzene, 1-(ethylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with an ethylthio group (-SEt) and a fluorine atom at the para position
准备方法
Synthetic Routes and Reaction Conditions:
From Benzene Derivatives: One common method involves the nucleophilic substitution of a benzene derivative. For instance, starting with 1-bromo-4-fluorobenzene, the ethylthio group can be introduced using sodium ethylthiolate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
From Thiol Derivatives: Another method involves the reaction of 4-fluorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for yield and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ethylthio group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation, and halogens with appropriate catalysts for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives with reduced sulfur.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology and Medicine:
- Potential applications in drug design due to its aromatic structure and functional groups.
- Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for its use in the development of new polymers and resins.
作用机制
The mechanism of action of Benzene, 1-(ethylthio)-4-fluoro- involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the ethylthio group can act as a nucleophile or electrophile, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-4-chloro-
- Benzene, 1-(ethylthio)-4-bromo-
Comparison:
- Benzene, 1-(ethylthio)-4-fluoro- is unique due to the presence of both an ethylthio group and a fluorine atom, which confer distinct electronic and steric properties.
- Compared to its methylthio analogue, the ethylthio group provides greater steric bulk and different electronic effects.
- The fluorine atom in Benzene, 1-(ethylthio)-4-fluoro- makes it more electronegative compared to its chloro and bromo analogues, influencing its reactivity and interactions.
This compound’s unique combination of substituents makes it a valuable subject of study in various scientific and industrial applications.
属性
CAS 编号 |
2924-75-6 |
|---|---|
分子式 |
C8H9FS |
分子量 |
156.22 g/mol |
IUPAC 名称 |
1-ethylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C8H9FS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
InChI 键 |
ZWXGNGNLEAAUST-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)F |
规范 SMILES |
CCSC1=CC=C(C=C1)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

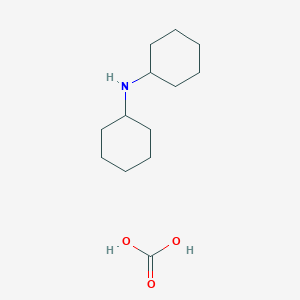
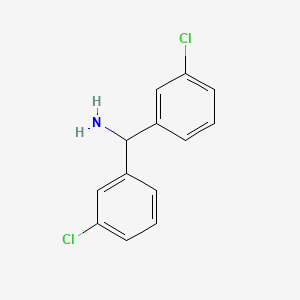
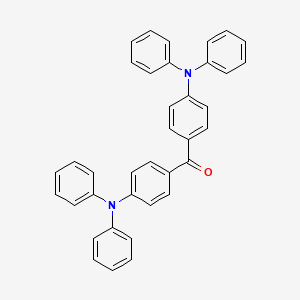
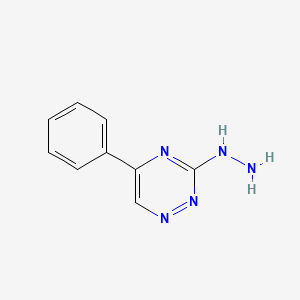
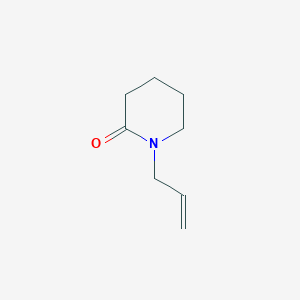
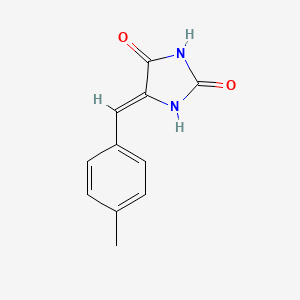
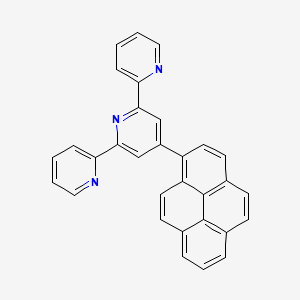
![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2-bromo-acetate](/img/structure/B3050791.png)
